molecular formula C18H17BrN2O5 B11426038 N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426038
M. Wt: 421.2 g/mol
InChI Key: OBHJXFZIPRCFAJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known by its chemical formula C17H15BrN2O5, is a complex organic compound. Let’s break down its structure:

    N-(5-bromo-2-hydroxyphenyl): This part of the compound contains a bromine-substituted phenyl ring with a hydroxyl group.

    3-(2,5-dimethoxyphenyl): Here, we have another phenyl ring with two methoxy (OCH) groups attached at specific positions.

    4,5-dihydro-1,2-oxazole-5-carboxamide: The core structure consists of an oxazole ring fused with a carboxamide group.

Preparation Methods

The synthetic routes to obtain this compound involve several steps. While I don’t have specific details on industrial production methods, researchers typically follow these steps:

    Bromination: Start with a suitable precursor containing the phenyl ring. Introduce bromine to the aromatic system to form the 5-bromo-2-hydroxyphenyl moiety.

    Methoxylation: Add methoxy groups to the other phenyl ring using appropriate reagents (e.g., methanol and acid catalysts).

    Oxazole Formation: Cyclize the compound to form the oxazole ring. This can be achieved through condensation reactions.

    Carboxamide Formation: Introduce the carboxamide group using amine and carboxylic acid derivatives.

Chemical Reactions Analysis

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The bromine atom is susceptible to nucleophilic substitution.

    Reduction: Reduction of the oxazole ring may be possible.

    Reagents: Common reagents include bromine, methanol, acids, amines, and reducing agents.

    Major Products: The final compound itself is the major product.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to its unique structure.

    Biology: Explore its interactions with biological macromolecules.

    Chemistry: Study its reactivity and design related compounds.

    Industry: Assess its use in materials science or as a building block for other molecules.

Mechanism of Action

    Targets: Investigate which cellular components (enzymes, receptors, etc.) it interacts with.

    Pathways: Understand the signaling pathways affected by this compound.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare it to related oxazole derivatives, considering factors like substituents and functional groups.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C18H17BrN2O5

Molecular Weight

421.2 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H17BrN2O5/c1-24-11-4-6-16(25-2)12(8-11)13-9-17(26-21-13)18(23)20-14-7-10(19)3-5-15(14)22/h3-8,17,22H,9H2,1-2H3,(H,20,23)

InChI Key

OBHJXFZIPRCFAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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